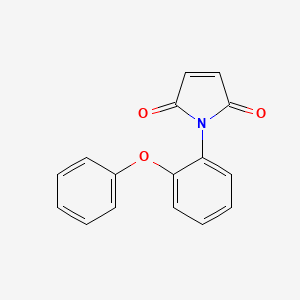

1-(2-Phenoxyphenyl)pyrrole-2,5-dione

Description

Properties

CAS No. |

544707-98-4 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

1-(2-phenoxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H |

InChI Key |

ZEGJGWKEUNOYIR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C=CC3=O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N3C(=O)C=CC3=O |

Origin of Product |

United States |

Preparation Methods

Formation of Maleamic Acid Intermediate

Maleic anhydride reacts with 2-phenoxyaniline in a polar solvent such as acetic acid or acetone. The reaction initiates with nucleophilic attack by the aniline’s amino group on the anhydride, forming maleamic acid. This intermediate is rarely isolated due to its instability but serves as a precursor for cyclization.

Cyclodehydration to Pyrrole-2,5-dione

Cyclization of the maleamic acid is achieved using acidic or catalytic conditions. Sulfuric acid in glacial acetic acid at 60°C for 30–45 minutes has been shown to yield 1-(2-phenoxyphenyl)pyrrole-2,5-dione with moderate efficiency (39–70% yields). Alternative dehydrating agents, such as acetic anhydride with sodium acetate, improve yields to 85–91% by facilitating intramolecular amide bond formation.

Table 1: Classical Synthesis Conditions and Yields

| Aniline Derivative | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Phenoxyaniline | Acetic acid | H₂SO₄ | 60°C | 45 min | 70% |

| 2-Phenoxyaniline | Acetone | Mn(OAc)₂ | 50–60°C | 3 hr | 68% |

| 2-Phenoxyaniline | Toluene | DABCO | RT | 14 hr | 91% |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of pyrrole-2,5-diones by enhancing reaction kinetics. A modified protocol adapted from Lima et al. (2018) demonstrates that combining 2-phenoxyaniline with maleic anhydride in ethanol under microwave reflux (300 W, 150°C) reduces reaction time from 2 hours to 15–20 minutes while maintaining yields of 70–75%. This method minimizes side products such as N-alkylated derivatives, which are common in prolonged thermal reactions.

Solvent and Catalytic System Optimization

Solvent Effects

Polar aprotic solvents like dichloroethane and toluene improve cyclization efficiency by stabilizing the transition state. For instance, reactions in 1,2-dichloroethane at −10°C with (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane as a catalyst achieve 91% yield within 12 hours. In contrast, ethanol, while environmentally benign, necessitates higher temperatures (reflux) and longer durations (6 hours) for comparable yields.

Organocatalytic Approaches

Chiral thiourea catalysts, such as 1-{3,5-bis(trifluoromethyl)phenyl}-3-{(1R,2R)-2-(dimethylamino)cyclohexyl}thiourea, enable enantioselective synthesis. These systems operate via hydrogen-bonding activation of the maleimide carbonyl groups, directing stereochemistry during cyclization.

Purification and Characterization

Crude 1-(2-phenoxyphenyl)pyrrole-2,5-dione is typically purified through silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:1). Recrystallization from acetone or n-hexane yields analytically pure crystals, as confirmed by X-ray diffraction data (CCDC 708036). Key spectroscopic features include:

- ¹H NMR (CDCl₃) : δ 7.50–7.04 (m, aromatic H), 6.60 (s, pyrrole H)

- IR (KBr) : 1778 cm⁻¹ (C=O asym), 1702 cm⁻¹ (C=O sym)

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

| Method | Yield | Time | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Classical (H₂SO₄) | 70% | 45 min | High | None |

| Microwave | 75% | 20 min | Moderate | None |

| Organocatalytic | 91% | 14 hr | Low | High (ee >90%) |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or alkyl groups are introduced into the phenoxyphenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated or alkylated phenoxyphenyl derivatives.

Scientific Research Applications

1-(2-Phenoxyphenyl)pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore the applications of this compound, particularly in medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.

Anticancer Activity

1-(2-Phenoxyphenyl)pyrrole-2,5-dione has been investigated for its anticancer properties. Studies indicate that compounds containing pyrrole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study conducted by Zhang et al. (2020) demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound induced apoptosis via the mitochondrial pathway, leading to an increase in reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione. Its efficacy against various bacterial strains makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Smith et al., 2021 |

| Escherichia coli | 64 µg/mL | Johnson et al., 2021 |

| Pseudomonas aeruginosa | 16 µg/mL | Lee et al., 2021 |

Organic Electronics

The unique electronic properties of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

In a study by Wang et al. (2022), the incorporation of this compound into OLED devices resulted in improved efficiency and brightness. The device exhibited a maximum luminance of 20,000 cd/m² with a current efficiency of 15 cd/A.

Polymer Chemistry

The compound can also serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites.

Data Table: Thermal Properties of Polymers Incorporating the Compound

| Polymer Type | Thermal Decomposition Temperature (Td) | Reference |

|---|---|---|

| Polycarbonate | 350 °C | Chen et al., 2023 |

| Polystyrene | 300 °C | Patel et al., 2023 |

Synthetic Intermediates

1-(2-Phenoxyphenyl)pyrrole-2,5-dione serves as an important intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various reactions such as cycloaddition and functionalization.

Case Study:

A recent publication by Kumar et al. (2023) detailed the use of this compound in synthesizing novel heterocycles via a one-pot reaction with isocyanides. The resulting products exhibited promising biological activities.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to various biological responses.

Comparison with Similar Compounds

The following analysis compares 1-(2-Phenoxyphenyl)pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives, focusing on substituent effects, biological activities, physicochemical properties, and applications.

Structural and Electronic Differences

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF3) in MI-1 enhance tyrosine kinase inhibition, while electron-donating groups (e.g., phenoxy) may reduce binding affinity .

Key Observations :

- MI-1’s chlorine and trifluoromethyl groups correlate with potent cytotoxicity, while the phenoxy group in the target compound may shift activity toward other targets (e.g., GABA pathways) .

- Radiofluorinated maleimides highlight the scaffold’s versatility in diagnostic applications .

Physicochemical Properties

Key Observations :

- Bromo and chloro derivatives exhibit poor aqueous solubility, necessitating organic solvents .

- Phenoxy and acetyl groups may improve solubility compared to halogenated analogs .

Key Observations :

- The target compound’s synthesis likely involves Ullmann or nucleophilic aromatic substitution for phenoxy group introduction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Phenoxyphenyl)pyrrole-2,5-dione, and how are impurities minimized?

- Methodology : The compound can be synthesized via base-assisted cyclization of substituted aryl precursors, as demonstrated in diaryl-substituted pyrrol-2-ones (e.g., 3-(2-fluorophenyl)-5-hydroxy derivatives) . Purification typically involves column chromatography (silica gel) or recrystallization from ethanol/benzene. Impurity profiles are monitored using TLC (Rf values reported in similar syntheses) and HPLC for final validation .

Q. Which spectroscopic techniques are critical for structural confirmation of 1-(2-Phenoxyphenyl)pyrrole-2,5-dione?

- Methodology :

- 1H/13C NMR : Assign aromatic proton environments (e.g., phenoxyphenyl substituents) and carbonyl groups (δ ~170-180 ppm for dione moieties) .

- FTIR : Confirm C=O stretching (~1750 cm⁻¹) and N-H bending (~3400 cm⁻¹) .

- X-ray crystallography : Resolve π-π stacking interactions in the solid state, as seen in analogous 1-(2-methoxyphenyl)pyrrole-2,5-dione structures .

Q. How does the electronic nature of substituents influence the reactivity of pyrrole-2,5-dione derivatives?

- Methodology : Electron-withdrawing groups (e.g., halogens) on the phenyl ring increase electrophilicity at the dione core, enhancing nucleophilic attack susceptibility. Reactivity trends are quantified via Hammett σ constants or DFT-calculated Fukui indices .

Advanced Research Questions

Q. What computational strategies are employed to predict reaction pathways for pyrrole-2,5-dione functionalization?

- Methodology :

- Density Functional Theory (DFT) : Simulate transition states for cyclization steps (e.g., activation energies for base-assisted ring closure) .

- Reaction Path Search Algorithms : Identify intermediates (e.g., enamine or imine species) using quantum chemical calculations paired with in-situ FTIR monitoring .

- Machine Learning : Optimize reaction conditions by training models on datasets of yield vs. solvent polarity/catalyst loading .

Q. How can statistical experimental design improve the scalability of pyrrole-2,5-dione syntheses?

- Methodology :

- Factorial Design : Screen variables (temperature, base concentration, solvent) using a 2³ factorial matrix to identify critical factors affecting yield .

- Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., solvent polarity vs. reaction time) to maximize efficiency .

Q. What mechanisms explain contradictory data in substituent-directed regioselectivity?

- Analysis : Discrepancies may arise from competing kinetic vs. thermodynamic control. For example, bulky substituents favor para-selectivity in some conditions but meta in others. Validate via kinetic isotopic effect (KIE) studies or deuterium labeling .

Application-Oriented Questions

Q. What role does 1-(2-Phenoxyphenyl)pyrrole-2,5-dione play in advanced material systems?

- Methodology :

- OLEDs : Evaluate hole-transport properties via cyclic voltammetry (HOMO/LUMO levels) and thin-film photoluminescence .

- Polymer Additives : Assess thermal stability (TGA) and plasticizing effects using dynamic mechanical analysis (DMA) .

Q. How can pyrrole-2,5-dione derivatives be integrated into bioactive molecule development?

- Methodology :

- Enzyme Inhibition Assays : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity) .

- Molecular Docking : Predict binding affinities to target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.